N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide typically involves multi-step procedures. One common method involves the reaction of 1,3-benzothiazole with piperidine under specific conditions to form an intermediate, which is then further reacted with sulfonyl chloride and acetamide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine: Shares the benzothiazole ring but differs in the other functional groups.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide is unique due to the combination of its benzothiazole, piperidine, and sulfonyl groups, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C20H21N3O3S2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-14(24)21-16-6-8-17(9-7-16)28(25,26)23-12-10-15(11-13-23)20-22-18-4-2-3-5-19(18)27-20/h2-9,15H,10-13H2,1H3,(H,21,24) |
InChI Key |
XABLHESTTPWTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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